Bienvenue dans la boutique en ligne BenchChem!

1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

Lipidoid architecture ionizable lipid design nanoparticle formulation

1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] (CAS 1265904-26-4) is a synthetic lipid/lipidoid with a molecular formula of C56H116N4O4 and a molecular weight of 909.54 g/mol. It features a central piperazine core symmetrically substituted with four identical 2-dodecanol (C12) hydrophobic tails via ethylenediamine-based linkers.

Molecular Formula C56H116N4O4
Molecular Weight 909.5 g/mol
Cat. No. B12418261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
Molecular FormulaC56H116N4O4
Molecular Weight909.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O
InChIInChI=1S/C56H116N4O4/c1-5-9-13-17-21-25-29-33-37-53(61)49-59(50-54(62)38-34-30-26-22-18-14-10-6-2)47-45-57-41-43-58(44-42-57)46-48-60(51-55(63)39-35-31-27-23-19-15-11-7-3)52-56(64)40-36-32-28-24-20-16-12-8-4/h53-56,61-64H,5-52H2,1-4H3
InChIKeyRMEBVAKPPHPOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] – A Structurally Unique Four-Tail Lipidoid for Lipid Nanoparticle Procurement


1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] (CAS 1265904-26-4) is a synthetic lipid/lipidoid with a molecular formula of C56H116N4O4 and a molecular weight of 909.54 g/mol . It features a central piperazine core symmetrically substituted with four identical 2-dodecanol (C12) hydrophobic tails via ethylenediamine-based linkers . This compound is classified within the broader ionizable lipidoid family used to formulate lipid-based nanoparticles (LNPs) for nucleic acid delivery and other biomedical applications [1].

Why Generic Substitution Cannot Guarantee Functional Equivalence to 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]


Ionizable lipidoids exhibit profound structure–activity relationships where variations in headgroup chemistry, linker composition, tail number, and tail length directly dictate LNP physicochemical properties, endosomal escape efficiency, and in vivo tropism [1]. Substituting this four-C12-tail piperazine-based lipidoid with a two-tail ionizable lipid (e.g., ALC-0315, SM-102, DLin-MC3-DMA) or a five-tail lipidoid (e.g., C12-200) alters critical formulation parameters including the ionizable-to-helper lipid molar ratio, particle size distribution, and nucleic acid encapsulation efficiency [2]. Without precise structural matching, generic substitution risks non-reproducible nanoparticle performance and failed in vivo delivery outcomes.

Product-Specific Quantitative Differentiation Evidence for 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]


Tail Architecture: Four Symmetric C12 Tails vs. Two-Tail (ALC-0315, SM-102) and Five-Tail (C12-200) Lipidoids

The target compound carries four identical saturated 2-dodecanol (C12) tails symmetrically arranged around a piperazine core . This four-tail architecture is distinct from clinically deployed two-tail ionizable lipids ALC-0315 (two branched ester tails) and SM-102 (two linear ester tails), as well as from the five-tail benchmark lipidoid C12-200 . Tail number and saturation state are known to govern lipid packing parameter, membrane fusogenicity, and LNP stability – properties that cannot be matched by substituting a lipid with a different tail multiplicity [1].

Lipidoid architecture ionizable lipid design nanoparticle formulation

Piperazine Core vs. Tertiary Amine and Diketopiperazine Headgroups: Implications for Ionization Behavior

The target compound features a central piperazine heterocycle as its ionizable moiety, whereas ALC-0315 and SM-102 employ a single tertiary amine headgroup, and cKK-E12 uses a diketopiperazine core . Piperazine-based ionizable lipids have been shown to exhibit distinct protonation cooperativity and endosomal escape properties compared to mono-amine or diketopiperazine systems [1]. The piperazine core provides two ionizable nitrogens within a constrained ring, offering a different pH-responsive ionization profile than a single tertiary amine, which may translate to altered endosomal disruption kinetics.

Ionizable headgroup pKa tuning endosomal escape

DMSO Solubility Specification: 27.49 mM Enables Reproducible Stock Solution Preparation

The target compound demonstrates a validated solubility of 27.49 mM (25 mg/mL) in DMSO with ultrasonic assistance, as reported in the MedChemExpress Certificate of Analysis . This specific solubility datum allows procurement teams to pre-calculate stock solution requirements and assess formulation feasibility without additional solubility screening. For comparison, ALC-0315 is typically supplied as a 50–100 mg/mL solution in ethanol and is poorly soluble in DMSO, while C12-200 is commonly dissolved in ethanol for LNP formulation . The orthogonal solvent compatibility (DMSO for the target vs. ethanol for ALC-0315/C12-200) means that direct solvent-to-solvent substitution is not possible, and procurement of the target compound enables DMSO-based workflow integration distinct from ethanol-based comparator lipids.

Solubility stock solution preparation formulation reproducibility

Reported Purity: 98.0% (HPLC) – Comparable to or Exceeding Typical Research-Grade Ionizable Lipid Specifications

The target compound is supplied at 98.0% purity (HPLC) by MedChemExpress , and ≥97% (NLT 97%) by MolCore . This purity level is comparable to or exceeds the ≥95% specification commonly reported for research-grade C12-200 and is close to the ≥98% specification for ALC-0315 from Cayman Chemical . For procurement decisions, this means the target compound meets the purity threshold required for reproducible LNP formulation without additional purification, placing it within the quality envelope of established ionizable lipid benchmarks.

Purity quality control batch consistency

Recommended Application Scenarios for Procuring 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]


LNP Formulation Screening Requiring a Four-Tail Ionizable Lipidoid with Defined DMSO Solubility

Research groups performing combinatorial LNP library screens that require a four-tail, piperazine-core lipidoid with precisely documented DMSO solubility (27.49 mM) can use this compound as a structurally defined building block. Its DMSO compatibility enables direct integration into automated liquid-handling platforms without the solvent evaporation concerns associated with ethanol-based lipid stocks, streamlining high-throughput formulation workflows .

Structure–Activity Relationship (SAR) Studies of Tail Number Effects on LNP Performance

Investigators systematically comparing the impact of hydrophobic tail multiplicity on LNP physicochemical properties and in vivo delivery can procure this compound as the four-tail representative, benchmarking against two-tail (ALC-0315, SM-102, DLin-MC3-DMA) and five-tail (C12-200) lipidoids. The symmetric four-C12-tail architecture provides a controlled structural variable for SAR campaigns .

Piperazine-Headgroup vs. Tertiary Amine Headgroup Comparative Studies

Laboratories evaluating the influence of ionizable headgroup chemistry on endosomal escape efficiency and pH-dependent nanoparticle surface charge can employ this compound as the piperazine-core representative, comparing its dual-nitrogen ring system against single tertiary amine lipids (ALC-0315, SM-102) and diketopiperazine-core lipids (cKK-E12). Such head-to-head studies are essential for elucidating headgroup-dependent delivery mechanisms [1].

Reproducible LNP Formulation Requiring Documented Batch Purity ≥98%

Core facilities and CROs requiring ionizable lipidoids with vendor-certified purity ≥98% for reproducible GLP-like LNP formulation can source this compound from MedChemExpress, where the 98.0% HPLC purity specification is backed by a batch-specific Certificate of Analysis. This purity level supports consistent nanoparticle preparation with minimized batch-to-batch variability .

Quote Request

Request a Quote for 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.